molecular formula C13H21NO B11947277 alpha-((Diethylamino)methyl)benzeneethanol CAS No. 71151-30-9

alpha-((Diethylamino)methyl)benzeneethanol

Cat. No.: B11947277
CAS No.: 71151-30-9
M. Wt: 207.31 g/mol
InChI Key: HNOTZJFCQWBXLJ-UHFFFAOYSA-N
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Description

Alpha-((Diethylamino)methyl)benzeneethanol is a chemical compound with the molecular formula C13H21NO. It contains a benzene ring substituted with a diethylamino group and a hydroxyl group on the ethanol chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Diethylamino)methyl)benzeneethanol typically involves the reaction of benzyl chloride with diethylamine in the presence of a base, followed by the reduction of the resulting intermediate with a suitable reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Alpha-((Diethylamino)methyl)benzeneethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Alpha-((Diethylamino)methyl)benzeneethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-((Diethylamino)methyl)benzeneethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the benzene ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Contains a benzene ring with a hydroxyl group but lacks the diethylamino group.

    Phenylethanol: Similar structure but with different substituents on the ethanol chain.

    N,N-Diethylbenzylamine: Contains a benzene ring with a diethylamino group but lacks the hydroxyl group.

Uniqueness

Alpha-((Diethylamino)methyl)benzeneethanol is unique due to the presence of both the diethylamino group and the hydroxyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it valuable in multiple research and industrial applications.

Properties

CAS No.

71151-30-9

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(diethylamino)-3-phenylpropan-2-ol

InChI

InChI=1S/C13H21NO/c1-3-14(4-2)11-13(15)10-12-8-6-5-7-9-12/h5-9,13,15H,3-4,10-11H2,1-2H3

InChI Key

HNOTZJFCQWBXLJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CC1=CC=CC=C1)O

Origin of Product

United States

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